Ethyl trans-4-bromocinnamate

描述

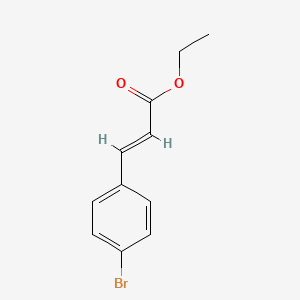

Structure

3D Structure

属性

IUPAC Name |

ethyl (E)-3-(4-bromophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOKYIPLSLPRTC-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24393-53-1, 15795-20-7 | |

| Record name | 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (2E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24393-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024393531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl trans-4-bromocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 4-bromocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions and Reagents

In a typical procedure, trans-4-bromocinnamic acid (10 mmol) is dissolved in absolute ethanol (15 mL) and treated with thionyl chloride (30 mmol) at 0°C. The mixture is warmed to room temperature and stirred for 4–6 hours. Thionyl chloride acts as both a dehydrating agent and acid catalyst, facilitating the formation of the ethyl ester. The reaction progress is monitored via thin-layer chromatography (TLC), with petroleum ether–ethyl acetate (4:1) as the eluent.

Workup and Purification

Post-reaction, the solvent is evaporated under reduced pressure, and the crude product is purified via silica gel column chromatography (petroleum ether–ethyl acetate, 9:1). Recrystallization from a petroleum ether–ethyl acetate mixture (8:2) yields this compound as colorless crystals. Reported yields range from 85–92%, with melting points consistent with literature values (37–38°C).

Characterization Data

-

1H NMR (500 MHz, CDCl3) : δ 7.65 (d, J = 16.0 Hz, 1H, CH=CH), 7.41–7.37 (m, 2H, Ar-H), 7.26–7.25 (m, 1H, Ar-H), 6.42 (d, J = 16.0 Hz, 1H, CH=CH), 4.26 (q, J = 7.1 Hz, 2H, OCH2CH3), 1.33 (t, J = 7.1 Hz, 3H, OCH2CH3).

-

13C NMR (125 MHz, CDCl3) : δ 166.7 (C=O), 143.4 (CH=CH), 136.1 (C-Br), 129.9, 125.6, 120.9 (Ar-C), 60.6 (OCH2CH3), 14.3 (OCH2CH3).

-

ESI-MS : m/z 273 [M+H]+ (calculated for C11H11BrO2: 272.04).

Wittig Olefination with 4-Bromobenzaldehyde

The Wittig reaction between 4-bromobenzaldehyde and ethyl triphenylphosphanylideneacetate offers a stereoselective pathway to this compound. This method exploits the reactivity of phosphorus ylides to form α,β-unsaturated esters with high trans selectivity.

Reaction Protocol

Ethyl triphenylphosphanylideneacetate (12 mmol) and 4-bromobenzaldehyde (10 mmol) are refluxed in ethanol (50 mL) for 1–4 hours. The ylide attacks the aldehyde carbonyl, forming the trans-alkene intermediate. The reaction is quenched with ice water, and the product is extracted with dichloromethane.

Purification and Yield

The crude product is purified via short-column silica gel chromatography (petroleum ether–ethyl acetate, 8:2) to remove triphenylphosphine oxide. Recrystallization from petroleum ether–ethyl acetate (7:3) affords this compound in 70–78% yield.

Stereochemical Control

The Wittig reaction inherently favors trans geometry due to the syn-periplanar addition of the ylide to the aldehyde, followed by anti-elimination of triphenylphosphine oxide. This aligns with the trans configuration confirmed by NMR coupling constants (J = 16.0 Hz).

Horner–Wadsworth–Emmons (HWE) Reaction

The HWE reaction, a modified Wittig method, employs phosphonate esters to generate α,β-unsaturated esters with enhanced stereocontrol and milder conditions.

Synthetic Procedure

Ethyl 2-(bis(2-(tert-butyl)phenoxy)phosphoryl)acetate (1.1 mmol) and 4-bromobenzaldehyde (1 mmol) are stirred in anhydrous tetrahydrofuran (15 mL) at 0°C. Potassium hydroxide (1 mmol) is added, and the mixture is stirred for 2 hours. The phosphonate carbanion attacks the aldehyde, forming the trans-alkene product after elimination.

Isolation and Yield

Post-reaction, the solvent is evaporated, and the residue is chromatographed over silica gel (petroleum ether–ethyl acetate, 1:1). This method achieves a 73% yield, with purity confirmed by NMR and mass spectrometry.

Advantages Over Wittig

-

Reduced Side Products : Phosphonate byproducts are water-soluble, simplifying purification.

-

Higher Yields : The HWE reaction avoids competing side reactions common in Wittig olefination.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time (h) | Purification | Stereoselectivity |

|---|---|---|---|---|

| Esterification | 85–92 | 4–6 | Column chromatography | N/A (preformed trans) |

| Wittig Olefination | 70–78 | 1–4 | Recrystallization | High trans |

| HWE Reaction | 73 | 2 | Column chromatography | High trans |

The esterification route is optimal for large-scale synthesis due to its high yield and simplicity. However, the HWE method offers superior stereocontrol for sensitive substrates.

Mechanistic Insights

Esterification Mechanism

Thionyl chloride protonates the carboxylic acid, forming an acylium ion that reacts with ethanol. The intermediate collapses to release HCl and SO2, driving the reaction to completion.

Wittig vs. HWE Mechanisms

-

Wittig : The ylide’s nucleophilic carbon attacks the aldehyde’s electrophilic carbonyl, forming a betaine intermediate that eliminates triphenylphosphine oxide.

-

HWE : The phosphonate-stabilized carbanion attacks the aldehyde, followed by a concerted elimination of phosphate, avoiding betaine formation .

科学研究应用

Medicinal Chemistry Applications

1. Acaricidal Activity

Research has highlighted the acaricidal properties of ethyl trans-4-bromocinnamate and its derivatives. A study demonstrated that various cinnamate derivatives exhibited significant acaricidal activity against Psoroptes cuniculi, a mite responsible for mange in animals. The study indicated that compounds with specific substituents on the aromatic ring showed improved activity, suggesting potential for developing new acaricides .

2. Antiparasitic Activity

Cinnamic acid derivatives, including this compound, have been explored for their antiparasitic effects. These compounds are being investigated as potential treatments due to their low toxicity and high efficacy against various parasites .

Photocatalytic Applications

This compound has been utilized in photocatalysis, particularly in studies involving cage-confined photocatalysts. These reactions have shown that the compound can be effectively used as a substrate in photochemical transformations, demonstrating its versatility in synthetic organic chemistry .

Synthesis and Structural Modifications

The synthesis of this compound typically involves the esterification of trans-cinnamic acid with bromine-substituted aromatic compounds. Variations in the synthesis process have led to the development of numerous derivatives, which have been tested for enhanced biological activities .

Case Study 1: Development of Acaricides

A recent study synthesized a series of ethyl cinnamate derivatives, including this compound, and evaluated their acaricidal activities. The results indicated that specific structural modifications significantly enhanced their efficacy compared to standard treatments like ivermectin .

| Compound | Activity (LC50) | Structural Modification |

|---|---|---|

| This compound | Lower than ivermectin | Presence of bromo group |

| Ethyl 4-hydroxycinnamate | Higher than standard | Hydroxy group present |

Case Study 2: Photochemical Reactions

In another study focusing on photocatalysis, this compound was subjected to various light conditions to assess its reactivity. The findings indicated that this compound could undergo selective transformations under specific photocatalytic conditions, paving the way for its use in advanced material synthesis .

作用机制

The mechanism of action of ethyl trans-4-bromocinnamate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom in the para position enhances the compound’s reactivity, allowing it to participate in various biochemical reactions. For instance, it can inhibit certain enzymes by forming covalent bonds with active site residues, thereby modulating their activity .

相似化合物的比较

Comparison with Similar Compounds

Ethyl trans-4-bromocinnamate belongs to a broader class of cinnamate esters, which vary in substituents and stereochemistry. Below is a comparative analysis with structurally analogous compounds (Table 1), focusing on substituent effects, physicochemical properties, and reactivity.

Table 1: Comparative Analysis of this compound and Related Cinnamate Esters

Structural and Reactivity Differences

Substituent Effects :

- The bromo group in this compound increases molecular weight and polarizability compared to unsubstituted Ethyl trans-cinnamate. This enhances its electrophilicity, facilitating nucleophilic attack in conjugate additions .

- Ethoxy substituents (e.g., Ethyl trans-4-ethoxycinnamate) introduce electron-donating effects, reducing reactivity toward electrophilic agents but improving solubility in polar solvents .

- Nitro groups (e.g., Ethyl trans-4-nitrocinnamate) are strong electron-withdrawing groups, making the compound highly electrophilic and useful in redox reactions .

Physicochemical Properties :

- Boiling Points : this compound has a higher boiling point (308.6°C ) than Ethyl trans-cinnamate (~250°C) due to bromine’s heavy atom effect and stronger intermolecular forces .

- Polarity : The bromine atom increases dipole moment, making this compound more polar than its ethoxy or methyl-substituted analogs. This polarity influences chromatographic retention times and solvent compatibility .

Synthetic Utility: this compound’s bromine atom allows for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), which is less feasible with Ethyl trans-cinnamate .

Research Findings

- In asymmetric lithiation-conjugate addition, this compound achieved 86% yield and 93:7 dr , outperforming ethyl cinnamates with weaker electron-withdrawing groups (e.g., Ethyl trans-4-methylcinnamate gave <70% yield in similar conditions) .

- Ethyl trans-4-ethoxycinnamate demonstrated superior UV stability in polymer matrices compared to bromo and nitro analogs, attributed to the ethoxy group’s resonance stabilization .

生物活性

Ethyl trans-4-bromocinnamate, with the molecular formula , is an organic compound known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and comparative data.

Chemical Structure and Properties

This compound is an ester derived from cinnamic acid, featuring a bromine atom at the para position of the phenyl ring. Its structural characteristics contribute to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 255.11 g/mol |

| Density | 1.359 g/mL at 25 °C |

| Boiling Point | 180 °C/18 mmHg |

| Appearance | Transparent yellow liquid |

| Storage Conditions | 2-8 °C |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by Zhang et al. (2017) demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be notably low, suggesting potent antibacterial activity.

Anticancer Properties

The anticancer potential of this compound has also been explored extensively. A pivotal study published in Nature Communications highlighted its efficacy against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis in these cells through the activation of caspase pathways, with IC50 values indicating effective cytotoxicity at micromolar concentrations .

The proposed mechanism involves the inhibition of cell proliferation and induction of apoptosis via mitochondrial pathways. This compound appears to disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against pathogenic bacteria.

- Method : Agar diffusion method and broth microdilution.

- Results : this compound displayed significant inhibition zones against S. aureus and E. coli, with MIC values ranging from 32 to 64 µg/mL.

-

Anticancer Study :

- Objective : To assess cytotoxic effects on cancer cell lines.

- Method : MTT assay for cell viability.

- Results : Induced apoptosis in MCF-7 cells with an IC50 value of 15 µM after 24 hours of treatment.

Comparative Analysis with Related Compounds

This compound can be compared with other cinnamate derivatives to highlight its unique biological properties:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| Ethyl cinnamate | Moderate | Low | Less effective than brominated derivative |

| Ethyl 4-bromobenzoate | Low | Moderate | Different mechanism of action |

| Ethyl trans-3-(4-bromophenyl)acrylate | Moderate | High | Similar structure but different position |

化学反应分析

Chemical Reactions Involving Ethyl trans-4-bromocinnamate

This compound participates in various chemical reactions due to its functional groups, particularly the ethyl ester and the double bond in the cinnamate structure. Below are some notable reactions:

Photocatalytic Reactions

Recent studies have demonstrated that this compound can undergo photocatalytic reactions using MOC-16 as a catalyst. In one study, a gram-scale reaction was performed, yielding an isolated product with an 81% yield without significant loss of diastereoselectivity. The reaction involved continuous photoreaction over 20 hours with multiple additions of this compound, achieving a turnover number (TON) of 910, indicating effective catalytic performance .

Palladium-Catalyzed Reactions

This compound can also be utilized in palladium-catalyzed reactions. For instance, it can react with olefins to produce various products through cross-coupling mechanisms. In one documented reaction, this compound was subjected to conditions involving palladium acetate and tri-n-butylamine, leading to the formation of methyl 4-bromocinnamate with a yield of 68% .

Esterification Reactions

The compound can be synthesized via esterification processes where trans-cinnamic acid reacts with ethanol in the presence of thionyl chloride as a catalyst, achieving high yields . This method highlights its accessibility for further synthetic applications.

Michael Addition Reactions

This compound serves as a Michael acceptor in various addition reactions, particularly with nucleophiles such as amines or thiols. These reactions are critical for synthesizing more complex organic molecules and derivatives .

Reaction Mechanisms

The mechanisms underlying these reactions vary based on the type of reaction:

Photocatalytic Mechanism

In photocatalytic reactions, this compound is activated under light irradiation, promoting electron transfer processes that facilitate bond formation or cleavage. The presence of MOC-16 enhances selectivity by pre-orienting substrates within its structure, leading to efficient dimerization or coupling reactions.

Palladium-Catalyzed Mechanism

Palladium-catalyzed reactions typically involve oxidative addition where this compound undergoes coordination with palladium, followed by reductive elimination to form the desired product. The bromine atom acts as a leaving group, facilitating this transformation.

Esterification Mechanism

During esterification, the reaction proceeds through nucleophilic attack by ethanol on the carbonyl carbon of trans-cinnamic acid, followed by dehydration to form this compound.

Michael Addition Mechanism

In Michael addition reactions, nucleophiles attack the β-carbon of the α,β-unsaturated carbonyl compound (this compound), resulting in the formation of new carbon-carbon bonds.

常见问题

Q. What are the standard synthetic protocols for preparing ethyl trans-4-bromocinnamate, and how are reaction yields optimized?

this compound is synthesized via conjugate addition reactions. For example, it acts as an electrophile in lithiation-conjugate addition sequences. A representative procedure involves reacting (4-methoxyphenyl)-(2-methylbut-2-enyl)-carbamic acid tert-butyl ester with n-BuLi and (−)-sparteine in toluene at −78°C, followed by dropwise addition of this compound. Yields are optimized by maintaining strict temperature control (−78°C), inert atmospheres (N₂), and stoichiometric excess of the electrophile (1.4 equiv.) . Purification via column chromatography (9:1 petroleum ether:EtOAc) achieves 86% yield .

Q. How is this compound characterized, and what analytical methods validate its purity?

Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For instance, ¹H NMR analysis confirms the trans-configuration via coupling constants (J = 16.1 Hz for olefinic protons) . HRMS (ESI-TOF) validates molecular ion peaks (e.g., [M-H₂O]+ at m/z 223.0126) . Physical properties such as density (1.393 g/cm³) and boiling point (308.6°C) are determined experimentally and cross-referenced with literature .

Q. What are the key applications of this compound in organic synthesis?

The compound serves as a building block in asymmetric synthesis of azepanes and complex alkenes. For example, it participates in Grignard reactions with methylmagnesium iodide to yield (E)-4-(4-bromophenyl)-2-methylbut-3-en-2-ol, a precursor for penta-2,4-dienal derivatives . Its bromophenyl group enhances electrophilicity, enabling cross-coupling reactions in heterocycle synthesis .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in lithiation-conjugate addition reactions involving this compound?

Diastereomeric ratios (up to 93:7) are achieved using chiral ligands like (−)-sparteine and low temperatures (−78°C). The ligand’s stereochemical influence directs the addition trajectory, while slow electrophile addition minimizes kinetic byproducts. ¹H NMR integration post-purification quantifies diastereomer ratios .

Q. What mechanistic insights explain the reactivity of this compound in Grignard reactions?

The α,β-unsaturated ester moiety undergoes 1,4-addition with Grignard reagents. In a representative procedure, methylmagnesium iodide adds to the β-carbon, forming a magnesium enolate intermediate. Quenching with ice-cold H₂O and NH₄Cl yields allylic alcohols. Reaction monitoring via TLC (Rf = 0.18 in 5:1 hexanes:EtOAc) ensures completion .

Q. How do solvent polarity and temperature affect the stability and reactivity of this compound?

Polar aprotic solvents (e.g., toluene, diethyl ether) stabilize the enolate intermediate during lithiation. Elevated temperatures (>0°C) promote side reactions, necessitating cryogenic conditions (−78°C) for selectivity. Refluxing post-addition (e.g., 2 h) ensures intermediate equilibration .

Physical and Chemical Properties Table

Methodological Recommendations

- Purification : Use gradient column chromatography (petroleum ether:EtOAc) for optimal separation of diastereomers .

- Reaction Monitoring : Employ TLC with UV visualization and HRMS for intermediate validation .

- Safety : Handle under N₂ due to moisture sensitivity; use cryogenic setups for lithiation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。